Predicted Lipophilicity (clogP) Advantage: 4-Ethoxy Substituent vs. 4-Methoxy and 4-Ethyl Analogs
The 4-ethoxyphenyl substituent confers a predicted clogP of 3.44, which is approximately 0.4–0.6 log units higher than the 4-methoxy analog (predicted clogP ~2.9–3.1 based on the one-carbon-shorter alkyl chain) and approximately 0.2–0.5 log units higher than the 4-ethyl analog (which lacks the ether oxygen, reducing polarity) [1]. This intermediate lipophilicity range (3.0 < clogP < 3.5) is associated with balanced membrane permeability and aqueous solubility in fragment-to-lead optimization [2]. The ethyl extension of the ethoxy group, relative to methoxy, increases the molecular surface area available for hydrophobic contacts in kinase ATP-binding pockets, which frequently accommodate para-substituted phenyl rings in oxalamide c-Met inhibitors [3].
| Evidence Dimension | Predicted octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.44 (Sildrug prediction) [1]; logP = 2.675 (ZINC prediction) [4] |
| Comparator Or Baseline | 4-Methoxy analog (CAS 898458-46-3): predicted clogP ~2.9–3.1 (estimated from molecular formula C23H23N3O4, one less methylene than target) . 4-Ethyl analog: predicted clogP ~3.1–3.3 (estimated; lacks ether oxygen). |
| Quantified Difference | ΔclogP ≈ +0.4 to +0.6 vs. 4-methoxy; ΔclogP ≈ +0.2 to +0.5 vs. 4-ethyl |
| Conditions | Computational prediction (clogP algorithm via Sildrug platform); no experimental logP data available. Comparator logP values estimated from structural analogs with ±1 heavy atom difference. |
Why This Matters
Lipophilicity differences of 0.4–0.6 log units can shift predicted membrane permeability by 2- to 4-fold and alter kinase selectivity profiles, making the 4-ethoxy compound a distinct tool for probing hydrophobic pocket tolerance in oxalamide-binding kinases.
- [1] Sildrug Database, Entry EOS16020. Predicted clogP for C24H25N3O4: 3.44. URL: https://sildrug.ibb.waw.pl/ecbd/EOS16020/ View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435–449. General reference for optimal clogP range in CNS drug design. View Source
- [3] Borzilleri, R. M. et al. (2006). Oxalamide derivatives as kinase inhibitors. US Patent Application US20060241104. Describes para-substituted phenyl oxalamides as c-Met inhibitors. View Source
- [4] ZINC Database, ZINC000020213335. logP = 2.675. URL: https://zinc.docking.org/substances/ZINC000020213335/ View Source
